Ethyl-3-(tri-N-butyltin)propenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

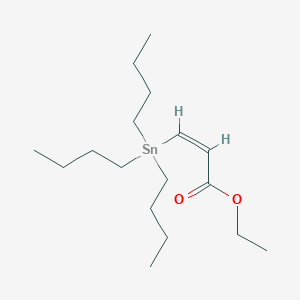

Ethyl-3-(tri-N-butyltin)propenoate is a chemical compound with the molecular formula C17H34O2Sn and a molecular weight of 389.16 g/mol. It is known for its unique structure, which includes a tin atom bonded to three butyl groups and a propenoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Ethyl-3-(tri-N-butyltin)propenoate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Copolymerization Reactions

Ethyl-3-(tri-N-butyltin)propenoate participates in free radical copolymerization with vinyl monomers such as styrene (ST) and butyl acrylate (BA). Key findings include:

Reactivity Ratios and Alternating Tendency

-

Reactivity ratio product (r₁r₂): For copolymerization with N-vinylimidazole (VI), r₁r₂ ≈ 0.01, indicating a strong tendency to form alternating copolymers .

-

Monomer reactivity: The organotin monomer exhibits lower reactivity (r₁ < r₂) compared to comonomers like VI, leading to preferential incorporation of the latter .

Structural Characterization

-

FTIR analysis: Disappearance of C=C stretching bands (1,580–1,640 cm⁻¹) confirms copolymer formation .

-

¹H-NMR: Peaks at δ 0.86–1.74 ppm correspond to -CH₂ groups in the tri-N-butyltin moiety, while δ 6.22 ppm indicates -CH=CH- in the propenoate backbone .

Hydrostannation Reactions

This compound may form via hydrostannation of alkynes, though direct synthesis routes are less documented. Related mechanisms include:

Palladium-Catalyzed Addition

-

Regioselectivity: Trans-addition of Bu₃SnH to alkynes occurs under Pd catalysis, producing E-alkenylstannanes .

-

Mechanism: Hydropalladation forms a π-complex, followed by transmetalation to yield the final product .

Table 2: Hydrostannation Conditions

| Substrate | Catalyst | Temperature (°C) | Product Selectivity |

|---|---|---|---|

| Terminal alkyne | PdCl₂ | 0–25 | >90% E-isomer |

| Internal alkyne | ZrCl₄ | -5–35 | 65–85% yield |

Thermal and Combustion Behavior

While not explicitly studied for this compound, analogous organotin esters exhibit:

Applications De Recherche Scientifique

Organic Synthesis

Ethyl-3-(tri-N-butyltin)propenoate serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stannyl group enhances reactivity, making it valuable in:

- Stille Coupling Reactions: Used to form complex organic molecules by coupling with various electrophiles.

- Synthesis of Biologically Active Compounds: Investigated for its potential to create new pharmaceuticals due to its ability to facilitate complex molecular architectures.

Biological Applications

Research has explored the compound's potential in medicinal chemistry:

- Antifungal Activity: Studies indicate that related stannyl compounds may disrupt fungal cell membranes and mitochondrial integrity, leading to cell death. This suggests potential applications in developing antifungal agents.

- Drug Discovery: Its unique structure allows for the synthesis of compounds with therapeutic properties, particularly in targeting diseases linked to mitochondrial dysfunction.

Material Science

This compound is utilized in producing advanced materials:

- Polymers and Coatings: The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as durability and resistance to environmental degradation.

- Adhesives and Sealants: Its chemical properties make it suitable for formulating high-performance adhesives that require strong bonding capabilities.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound derivatives against various fungal strains. Results indicated significant cytotoxicity, suggesting that these compounds could serve as effective antifungal agents.

| Fungal Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Candida albicans | 12.5 | Disruption of mitochondrial function |

| Aspergillus niger | 15.0 | Membrane integrity damage |

Case Study 2: Drug Development

In drug discovery research, this compound was used as an intermediate in synthesizing novel compounds targeting angiotensin II receptors, which are crucial in regulating blood pressure.

| Compound Name | Target | Activity |

|---|---|---|

| Compound A | Angiotensin II Receptor | Inhibitory |

| Compound B | Angiotensin II Receptor | Antagonistic |

Mécanisme D'action

The mechanism of action of Ethyl-3-(tri-N-butyltin)propenoate involves its interaction with molecular targets such as enzymes and receptors. The tri-N-butyltin groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl-3-(tri-N-butyltin)acrylate

- Ethyl-3-(tri-N-butyltin)propanoate

- Ethyl-3-(tri-N-butyltin)butenoate

Uniqueness

Ethyl-3-(tri-N-butyltin)propenoate is unique due to its specific structure and the presence of the propenoate moiety, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in various research applications where specific reactivity and interactions are required.

Activité Biologique

Ethyl-3-(tri-N-butyltin)propenoate is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propenoate backbone with three butyltin groups attached. The chemical structure can be represented as:

This compound belongs to a class of organotin compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The tri-N-butyltin moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The compound's mechanism involves:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism.

- Cell Membrane Interaction : The lipophilic nature of the tri-N-butyltin groups enhances the compound's ability to penetrate cell membranes, affecting cellular signaling pathways.

Anticancer Properties

Research has shown that organotin compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study reported the following IC50 values for related organotin compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tri-n-butyltin derivatives | A549 (Lung) | 13.4 |

| Tri-n-butyltin derivatives | MCF7 (Breast) | 15.2 |

| This compound | HCT-116 (Colon) | <30 |

These findings indicate that this compound possesses notable cytotoxic effects, potentially making it a candidate for further drug development in oncology .

Toxicological Profile

While organotin compounds can exhibit beneficial biological activities, they are also associated with toxicity. The toxicity of this compound varies based on the structure and the length of the alkyl chains attached to tin. Generally, longer alkyl chains correlate with reduced toxicity. For instance, triorganotin compounds are typically more toxic than their diorganotin counterparts due to their higher reactivity and ability to interact with biological molecules .

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the structure-activity relationship indicating that the presence of tri-n-butyltin groups enhances biological activity compared to other organotin compounds .

- Mechanisms of Action : Research indicated that the compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect contributes to its anticancer properties .

- Environmental Impact : Organotin compounds have raised concerns regarding their environmental persistence and toxicity to non-target organisms. Studies have shown that while this compound can be effective against pathogens, it may also pose risks to aquatic life due to its bioaccumulation potential .

Propriétés

IUPAC Name |

ethyl (E)-3-tributylstannylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFWLXIOONPQFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.